

Spectroscopic Profile & Characterization Guide: 1-Fluoroadamantane

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Compound of Interest

Compound Name: 1-Fluoroadamantane

CAS No.: 768-92-3

Cat. No.: B1266609

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Executive Summary

1-Fluoroadamantane (CAS: 768-92-3) represents a canonical scaffold in organofluorine chemistry, serving as a lipophilic, metabolically stable bioisostere for 1-adamantanol. Its rigid tricyclic cage structure and high symmetry (

) make it an ideal probe for studying through-bond and through-space electronic effects in NMR spectroscopy.

This guide provides a definitive reference for the spectroscopic identification of **1-fluoroadamantane**, focusing on the diagnostic coupling patterns arising from the

F nucleus and the fragmentation logic observed in mass spectrometry.

Property	Data
Formula	
Molecular Weight	154.23 g/mol
Symmetry Point Group	
Physical State	Waxy white solid (Plastic Crystal Phase)
Melting Point	225–227 °C (Sublimes)

Molecular Architecture & Symmetry

The spectroscopic simplicity of **1-fluoroadamantane** stems from its high symmetry.

Substitution at the bridgehead carbon (C1) lowers the symmetry of the parent adamantane () to

. This results in the equivalence of specific carbon and hydrogen sets, simplifying the NMR integration and assignment.

- C1 (1 carbon): The quaternary ipso-carbon bonded to Fluorine.
- C2 (3 carbons): The methylene bridges
to the substituent.
- C3 (3 carbons): The methine bridgeheads
to the substituent.
- C4 (3 carbons): The methylene bridges
to the substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the spin-1/2

F nucleus (100% natural abundance) transforms the NMR spectra of this compound into a complex web of scalar couplings.[1]

F NMR: The Anchor Signal

The

F signal is the most diagnostic feature. It appears as a singlet in proton-decoupled experiments but reveals a complex multiplet structure in coupled spectra due to long-range H-F interactions.

- Chemical Shift ():-129.0 to -135.0 ppm (relative to

).

- Note: The shift is characteristic of tertiary alkyl fluorides.
- Multiplicity: Broad singlet (decoupled); Multiplet (coupled).

C NMR: The Coupling Tree

The

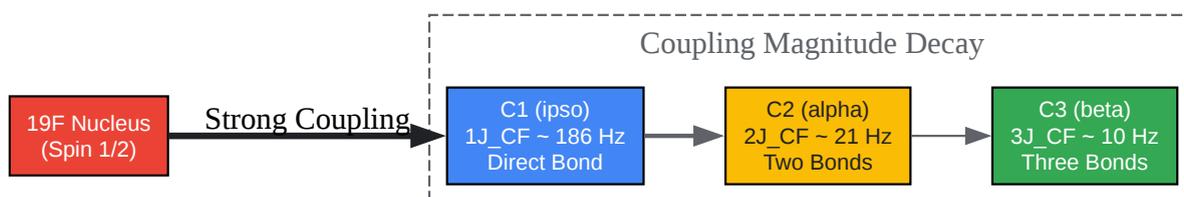
C spectrum is defined by the magnitude of the Carbon-Fluorine coupling constants (

). The "W-coupling" or through-cage interactions are notable in adamantane systems.

Carbon Position	Type	Chemical Shift ()	Coupling Constant ()	Multiplicity
C1 (ipso)	Quaternary	~90.0 - 95.0 ppm		Doublet
C2 (alpha)		~42.0 - 43.0 ppm		Doublet
C3 (beta)		~31.0 - 32.0 ppm		Doublet
C4 (gamma)		~35.0 - 36.0 ppm		Doublet/Singlet

Visualization: NMR Coupling Logic

The following diagram illustrates the scalar coupling pathway from the fluorine atom through the adamantane cage.



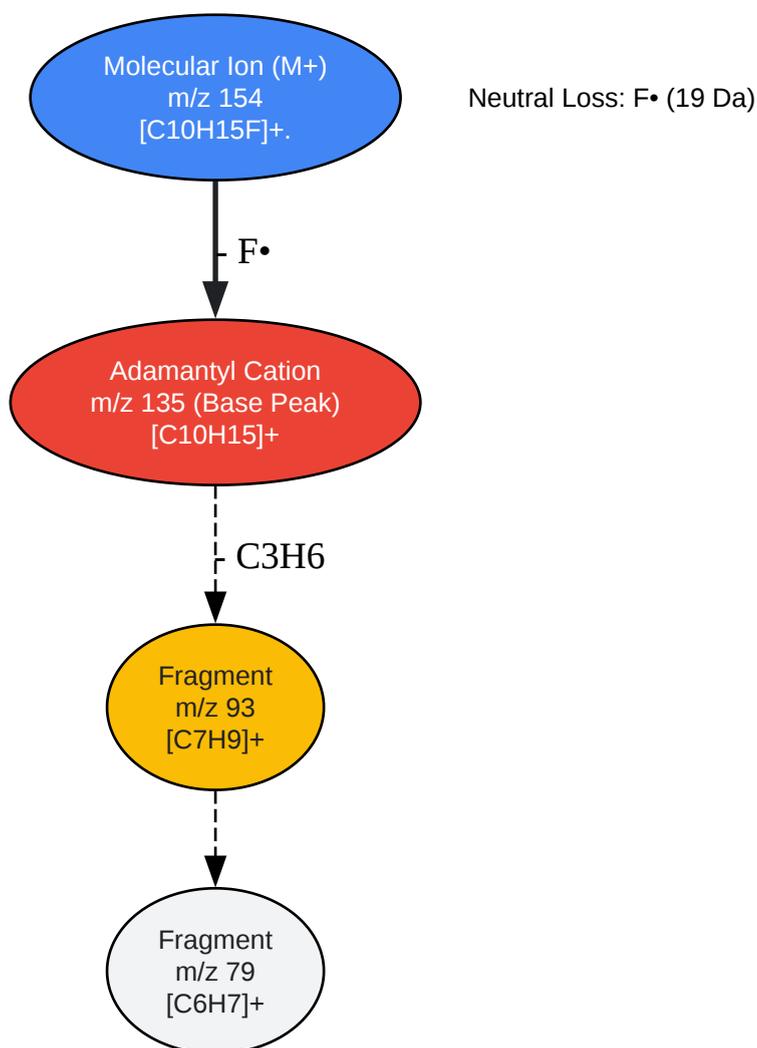
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Caption: Scalar coupling propagation from Fluorine to the adamantane cage carbons. Note the rapid decay of J-values.

Mass Spectrometry (MS) Fragmentation

In Electron Impact (EI) ionization (70 eV), **1-fluoroadamantane** exhibits a distinct fragmentation pattern driven by the stability of the adamantyl cation.

- Molecular Ion (m/z 252):
(m/z 154): Often weak or absent due to the facile loss of the halogen.
- Base Peak: m/z 135 (m/z 135):
(m/z 135): Formed by the loss of the Fluorine radical (m/z 117).
(m/z 135): The 1-adamantyl cation is exceptionally stable for a carbocation, driving this pathway.
- Secondary Fragments:
 - m/z 93 (m/z 93): Ring opening and loss of m/z 159.
 - m/z 79 (m/z 79): Further cage disintegration.



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Caption: Primary fragmentation pathway under EI conditions. The stability of the adamantyl cation (m/z 135) dominates the spectrum.

Vibrational Spectroscopy (IR)

The infrared spectrum is dominated by C-H vibrations of the cage and the C-F stretch.

- C-F Stretch: A strong, characteristic band appears in the 1000–1100 cm⁻¹ region. This band is often broader than simple alkyl fluorides due to coupling with cage skeletal vibrations.
- C-H Stretching: 2850–2950 cm⁻¹ (Strong, characteristic of saturated hydrocarbons).
- Cage Breathing: ~480 cm⁻¹ (Raman active, weak in IR).

Experimental Protocols

Synthesis (Olah's Method)

The most reliable route for high-purity spectroscopic standards is the reaction of 1-adamantanol with Pyridinium Polyhydrogen Fluoride (PPHF).

Protocol:

- Charge: Place 1-adamantanol (1.0 eq) in a polyethylene vessel (HF resistant).
- Add Reagent: Slowly add PPHF (Olah's Reagent) at 0°C.
- Reaction: Stir at room temperature for 3–5 hours.
- Quench: Pour onto ice/water mixture.
- Extraction: Extract with diethyl ether or pentane.
- Purification: Sublimation is the preferred method for purification due to the compound's high vapor pressure and plastic crystal nature.

Sample Preparation for NMR

- Solvent:

is standard.
- Concentration: ~10-20 mg in 0.6 mL solvent.
- Tube: Use high-quality 5mm tubes.
- Parameter Note: For

C, ensure sufficient relaxation delay (

) as the quaternary C1 relaxes slowly.

References

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